Near-Balanced COX-2/COX-1 Selectivity Ratio of 2.17 Contrasts with Highly Skewed Clinical NSAID Profiles
COX-1/2-IN-1 exhibits a COX-1/COX-2 selectivity index (SI) of 2.17 (COX-1 IC50 13.9 µM ÷ COX-2 IC50 6.4 µM), indicating near-balanced dual inhibition with a mild COX-2 preference [1]. By direct head-to-head comparison within the same study using an ovine COX-1/human recombinant COX-2 assay kit, celecoxib displayed a markedly COX-2-skewed SI of 11.85 (COX-1 IC50 7.35 µM; COX-2 IC50 0.62 µM), while the natural flavonoid quercetin gave an SI of 2.74 (COX-1 IC50 13.84 µM; COX-2 IC50 5.06 µM) [1]. Cross-study data from commercial enzyme assay systems show that ibuprofen is strongly COX-1-biased with an SI of approximately 0.035 (COX-1 IC50 13 µM; COX-2 IC50 370 µM), and indomethacin is approximately equipotent but >500-fold more potent on both isoforms (COX-1 IC50 0.018 µM; COX-2 IC50 0.026 µM; SI ≈ 1.44) . COX-1/2-IN-1 thus occupies a unique selectivity niche—neither COX-1-dominant nor COX-2-selective—distinguishing it from all major clinical NSAID classes for studies requiring dual-pathway modulation without extreme isoform bias.
| Evidence Dimension | COX-2/COX-1 selectivity index (SI = IC50 COX-1 ÷ IC50 COX-2; higher SI indicates greater COX-2 selectivity) |
|---|---|
| Target Compound Data | COX-1/2-IN-1: SI = 2.17 (COX-1 IC50 = 13.9 ± 3.21 µM; COX-2 IC50 = 6.4 ± 0.74 µM) [1] |
| Comparator Or Baseline | Celecoxib: SI = 11.85 (COX-1 IC50 = 7.35 ± 0.88 µM; COX-2 IC50 = 0.62 ± 0.74 µM); Quercetin: SI = 2.74 (COX-1 IC50 = 13.84 ± 1.57 µM; COX-2 IC50 = 5.06 ± 2.60 µM); Ibuprofen: SI ≈ 0.035 (COX-1 IC50 13 µM; COX-2 IC50 370 µM); Indomethacin: SI ≈ 1.44 (COX-1 IC50 0.018 µM; COX-2 IC50 0.026 µM) |
| Quantified Difference | COX-1/2-IN-1 SI (2.17) is 5.5-fold lower than celecoxib (11.85), 62-fold higher than ibuprofen (~0.035), and 1.5-fold higher than indomethacin (~1.44); it is the only compound with SI between 2.0 and 2.2 |
| Conditions | Ovine COX-1/human recombinant COX-2 enzyme immunoassay kit (Cayman Chemical, Cat. No. 560131) for head-to-head data [1]; cross-study comparators from commercial enzyme assay systems |
Why This Matters
This unique selectivity profile makes COX-1/2-IN-1 the appropriate choice when experimental designs require simultaneous partial engagement of both COX isoforms, whereas celecoxib would predominantly suppress COX-2 and ibuprofen would predominantly suppress COX-1.
- [1] Mphahlele MJ, Onwu EE, Agbo EN, Maluleka MM, More GK, Choong YS. Synthesis, in vitro and in silico enzyme (COX-1/2 & LOX-5), free radical scavenging and cytotoxicity profiling of the 2,4-dicarbo substituted quinazoline 3-oxides. Med Chem Res. 2022;31:146–164. doi:10.1007/s00044-021-02811-9 View Source
